Enantiomeric Purity for Asymmetric Synthesis vs. Racemic 3-Hydroxymethylmorpholine
Procuring the enantiomerically pure (R)-enantiomer (CAS 211053-49-5) is a strategic choice for asymmetric synthesis, contrasting with the racemic 3-Hydroxymethylmorpholine (CAS 106910-83-2). While specific comparative yield or bioactivity data is not publicly available, the use of a defined enantiomer is a fundamental requirement for achieving stereocontrol and avoiding the creation of diastereomers in subsequent synthetic steps. Commercially, this compound is offered with high chemical purity, typically 95% or 97% (HPLC) , ensuring the desired chiral integrity for reproducible chemical reactions. This stands in contrast to using a racemic mixture, which would necessitate an additional, potentially inefficient chiral resolution step later in the synthesis.
| Evidence Dimension | Stereochemical Purity & Synthetic Utility |
|---|---|
| Target Compound Data | (R)-enantiomer, Purity: 95% (typical) to 97% (HPLC) |
| Comparator Or Baseline | Racemic 3-Hydroxymethylmorpholine (CAS 106910-83-2), a 1:1 mixture of (R) and (S) enantiomers. |
| Quantified Difference | The target compound provides a single, defined enantiomer, eliminating the need for downstream chiral separation. The comparator requires additional purification steps. |
| Conditions | Comparison of commercially available reagent specifications for use as a synthetic intermediate. |
Why This Matters
The defined (R)-stereochemistry is critical for synthesizing enantiomerically pure drug candidates and avoiding the creation of complex diastereomeric mixtures that are difficult to separate.
